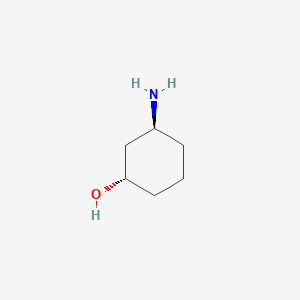

(1S,3S)-3-Aminocyclohexanol

Description

Significance of Chiral Amino Alcohols in Contemporary Organic Synthesis

Chiral amino alcohols are a critically important class of organic compounds that serve as fundamental building blocks in the synthesis of a vast array of molecules. unr.edu.arfrontiersin.org Their prevalence is notable in numerous natural products and active pharmaceutical ingredients. unr.edu.arnih.gov It has been estimated that as much as half of all pharmaceutical compounds contain a chiral amine moiety, many of which are derived from or are themselves amino alcohols. nih.gov

The significance of these compounds stems from the presence of two key functional groups—an amine and an alcohol—which provide multiple points for chemical modification. Furthermore, the inherent chirality of these molecules makes them indispensable tools in asymmetric synthesis. They are widely employed in several key roles:

Chiral Ligands: Chiral amino alcohols are frequently used to form complexes with metal catalysts. These chiral catalyst systems are instrumental in a multitude of asymmetric reactions, such as the enantioselective addition of organozinc reagents to aldehydes, enabling the production of specific enantiomers of secondary alcohols with high selectivity. scirp.org

Chiral Auxiliaries: They can be temporarily incorporated into a substrate molecule to direct a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is created, the auxiliary can be removed.

Chiral Building Blocks: They serve as versatile starting materials or key intermediates for the synthesis of complex, enantiomerically pure target molecules, including antiviral agents like HIV protease inhibitors and various other medicinal compounds. nih.govnih.gov

While 1,2-amino alcohols have been more extensively studied, 1,3-amino alcohols like (1S,3S)-3-aminocyclohexanol have also made substantial contributions to the field of asymmetric synthesis. unr.edu.arnih.gov The development of efficient synthetic routes to access these chiral motifs continues to be a major focus of research, driven by the constant demand for new enantiopure pharmaceuticals and fine chemicals. grafiati.com

Stereochemical Context and Importance of the (1S,3S) Configuration

The chemical identity and utility of 3-aminocyclohexanol (B121133) are defined by its stereochemistry. The compound has two stereogenic centers, at carbon 1 (bearing the hydroxyl group) and carbon 3 (bearing the amino group), which means it can exist as four possible stereoisomers: (1S,3S), (1R,3R), (1S,3R), and (1R,3S).

The (1S,3S) designation specifies the absolute configuration at these two centers. In this isomer, the amino and hydroxyl groups are on the same side of the cyclohexane (B81311) ring, a configuration referred to as cis. chembk.com This specific spatial arrangement is crucial as it dictates how the molecule interacts with other chiral molecules, such as enzymes or substrates in a chemical reaction.

The importance of isolating the pure (1S,3S) stereoisomer cannot be overstated. In pharmaceutical applications, different enantiomers or diastereomers of a drug can have vastly different biological activities. One isomer may be therapeutically active, while another could be inactive or even harmful. Therefore, the ability to synthesize or isolate a single, specific stereoisomer like this compound is essential for developing safe and effective medicines. chembk.com Its value as a chiral intermediate lies in its ability to transfer its specific stereochemical information to a new, more complex molecule during a synthetic sequence. chembk.com

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Appearance | Colorless to white crystalline solid chembk.com |

| Stereochemistry | (1S,3S)-cis chembk.com |

| Solubility | Soluble in water, ethanol, chloroform, and dimethylformamide chembk.com |

Overview of Academic Research Trajectories and Challenges for the Compound

Academic and industrial research concerning this compound primarily revolves around its synthesis and application as a chiral building block. A significant trajectory in this research has been the development of efficient and highly stereoselective methods to obtain this specific isomer in high purity.

A major challenge is the separation of the desired (1S,3S) isomer from the mixture of all four stereoisomers that can result from non-stereoselective synthesis. acs.orgresearchgate.net Research has successfully addressed this challenge through several key strategies:

Diastereoisomeric Salt Formation: This classical resolution technique involves reacting the racemic mixture of aminocyclohexanols with a single enantiomer of a chiral acid, such as (R)-mandelic acid. This reaction forms two different diastereomeric salts. Due to their different physical properties, these salts can be separated by crystallization. One such method allows for the effective isolation of this compound (R)-mandelate from a cis/trans racemic mixture. acs.orgresearchgate.net

Enzymatic Kinetic Resolution: This method utilizes enzymes, often lipases, which can selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. Research has demonstrated the preparative-scale synthesis of this compound using enzymatic kinetic resolution of a protected form of 3-aminocyclohexanol. acs.orgresearchgate.netresearchgate.net

These complementary methods have enabled the preparation of not only this compound but also its other three stereoisomers, allowing for a broader investigation of their respective properties and applications. acs.org

Current and future research trajectories likely focus on refining these synthetic methods to make them more scalable and cost-effective for industrial production. Furthermore, researchers continue to explore the incorporation of this compound as a key chiral intermediate in the synthesis of novel and complex bioactive molecules, leveraging its unique stereochemical architecture to achieve specific therapeutic goals. chembk.comchemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3S)-3-aminocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIPYGXPZUDDP-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721884-81-7 | |

| Record name | 3-Aminocyclohexanol, (1S,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721884817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOCYCLOHEXANOL, (1S,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DCL8U9LAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis Methodologies for 1s,3s 3 Aminocyclohexanol

Diastereoisomeric Resolution Approaches

Diastereoisomeric resolution is a classical yet effective method for separating enantiomers from a racemic mixture. This technique relies on the reaction of the racemate with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated.

Direct Diastereoisomeric Salt Formation

A prevalent strategy for resolving racemic cis-3-aminocyclohexanol involves direct salt formation with a chiral acid. acs.orgnovartis.com This method is advantageous as it can be a high-yielding process and may circumvent the need for chromatographic separation. acs.org

(R)-Mandelic acid is a commonly employed chiral resolving agent for the separation of racemic cis-3-aminocyclohexanol. acs.orgnovartis.comresearchgate.netresearchgate.net The reaction between the racemic amine and the chiral acid leads to the formation of diastereomeric salts, specifically (1S,3S)-3-aminocyclohexanol (R)-mandelate and (1R,3R)-3-aminocyclohexanol (R)-mandelate.

The principle behind this separation lies in the differential solubility of the diastereomeric salts. fiveable.me When a racemic mixture of cis-3-aminocyclohexanol is treated with (R)-mandelic acid, the resulting diastereomeric salts exhibit distinct physical properties. acs.orgnovartis.comfiveable.me Through fractional crystallization, the less soluble diastereomeric salt, this compound (R)-mandelate, can be selectively precipitated from the solution, leaving the more soluble (1R,3R)-diastereomer in the mother liquor. acs.orgnovartis.com This process allows for the effective isolation of a single enantiomer from the initial racemic mixture. acs.orgnovartis.comacs.orgresearchgate.net The efficiency of the resolution can be influenced by the choice of solvent. researchgate.net

Following the isolation of the desired diastereomeric salt, the chiral auxiliary, (R)-mandelic acid, must be removed to yield the free this compound. Ion-exchange chromatography is a robust method for this conversion. acs.orgnovartis.comresearchgate.net The diastereomeric salt is passed through a cation-exchange resin. chromatographyonline.comresearchgate.net The amine, being basic, is retained by the resin, while the mandelate (B1228975) anion passes through. chromatographyonline.com The free amine is then eluted from the column using a basic solution, such as aqueous ammonia (B1221849) or methanolic ammonia, to afford the pure this compound. acs.orgnovartis.comchromatographyonline.com

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective alternative for the synthesis of enantiomerically pure compounds. This method utilizes the stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.

Lipases are frequently used enzymes for the kinetic resolution of aminocyclohexanols. acs.orgnovartis.com In this approach, a racemic mixture of N-protected cis-3-aminocyclohexanol is subjected to enantioselective acylation catalyzed by a lipase (B570770). acs.orgnovartis.comdntb.gov.ua A common protecting group is the carbobenzyloxy (Cbz) group. acs.orgnovartis.comacs.org The lipase, such as Pseudomonas fluorescens lipase, selectively acylates one enantiomer, leaving the other unreacted. acs.org For instance, in the presence of an acyl donor like vinyl acetate, the lipase will preferentially acylate the (1R,3R)-enantiomer, allowing for the separation of the unreacted (1S,3S)-3-(hydroxy-cyclohexyl)carbamic acid benzyl (B1604629) ester. acs.org The success and selectivity of the resolution can be dependent on the specific lipase, solvent, and N-protecting group used. researchgate.net

Table 1: Comparison of Lipases for Kinetic Resolution of cis-3-(Hydroxy-cyclohexyl)carbamic Acid Benzyl Ester swissbiotech.org

| Lipase | Selectivity (E value) | Enantiomeric Excess (ee) of Alcohol |

| Candida antarctica lipase B (CAL-B) | ~100 | 95.4% |

| Pseudomonas fluorescens lipase | ~300 | 98.6% |

| Unnamed High-Selectivity Lipase | >1000 | 99.9% |

This data highlights the significant impact of enzyme choice on the efficiency of the kinetic resolution, with some lipases offering exceptional selectivity and yielding products with very high enantiomeric purity. swissbiotech.org

Influence of N-Protecting Groups on Enantioselectivity

The choice of the nitrogen-protecting group plays a pivotal role in the enantioselectivity of the synthesis of this compound, particularly in enzymatic resolutions. Different protecting groups can significantly influence the reaction rate and the ability of the enzyme to discriminate between enantiomers.

In the lipase-catalyzed enantioselective acylation of N-protected cis- and trans-3-aminocyclohexanols, modifying the N-protecting group is a key parameter to achieve high enantioselectivities. researchgate.net A study demonstrated that the enzymatic kinetic resolution of Cbz-protected 3-aminocyclohexanols is a viable method for preparing this compound. researchgate.netresearchgate.net The nature of the protecting group can affect the substrate's conformation and its fit within the enzyme's active site, thereby influencing the stereochemical outcome. researchgate.netresearchgate.net For instance, the use of a cinsyl (Cn) group, which bears an electron-deficient olefin, has been shown to direct oxidative addition and facilitate reductive elimination in certain cross-coupling reactions, highlighting the electronic influence of the protecting group. acs.org

Impact of Substrate Conformation on Reaction Rate and Selectivity

The conformation of the substrate is a critical factor that affects both the rate and selectivity of reactions to produce this compound. The spatial arrangement of the amino and hydroxyl groups on the cyclohexane (B81311) ring influences how the substrate interacts with catalysts, particularly enzymes.

In enzymatic resolutions, the conformation of the N-protected 3-aminocyclohexanol (B121133) substrate directly impacts the reaction rate. researchgate.net For the reduction of β-enaminoketones, the conformation of the intermediate allyl anion is crucial for diastereoselectivity. mdpi.com A plausible explanation for the high cis:trans diastereoselectivity in the reduction of a β-enaminoketone derived from (S)-α-methylbenzylamine involves the formation of a more stable allyl anion conformation. mdpi.com This preferred conformation avoids steric interactions and leads to the selective protonation from the less hindered face of the molecule, resulting in the desired cis-isomer. mdpi.com

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic strategies combine the strengths of both chemical and enzymatic catalysts to achieve efficient and highly selective syntheses of chiral compounds like this compound. These methods can offer advantages in terms of yield, enantiomeric excess, and milder reaction conditions.

A notable chemo-enzymatic approach involves the enzymatic kinetic resolution of a racemic mixture of cis/trans Cbz-protected 3-aminocyclohexanols. researchgate.netresearchgate.net This method allows for the isolation of the desired (1S,3S) enantiomer. Another strategy involves the use of a one-pot, multi-enzyme cascade. For a similar compound, cis-4-aminocyclohexanol, a ketoreductase (KRED) and an amine transaminase (ATA) were used in a sequential manner to convert 1,4-cyclohexanedione (B43130) to the target molecule. This type of enzymatic cascade can be adapted for the synthesis of the 3-aminocyclohexanol isomer. Lipases are also commonly employed in the enantioselective acylation of N-protected 3-aminocyclohexanols to achieve high enantiomeric purity. researchgate.net

Asymmetric Synthetic Routes

Asymmetric synthesis provides direct routes to enantiomerically pure compounds, avoiding the need for resolution of racemic mixtures. For this compound, several asymmetric strategies have been developed.

Reduction of β-Enaminoketones

A prominent asymmetric route to 3-aminocyclohexanols involves the reduction of β-enaminoketones. This method's stereochemical outcome is highly dependent on the starting materials and reaction conditions.

The synthesis of the β-enaminoketone precursor is typically achieved through the condensation of a 1,3-cyclohexanedione (B196179) with a chiral amine. mdpi.comjournalcra.com This reaction establishes the initial stereocenter that will direct the subsequent reduction step.

For example, 4,4-dimethyl-1,3-cyclohexanedione (B1345627) can be condensed with (S)-α-methylbenzylamine in refluxing toluene (B28343) to produce the corresponding chiral β-enaminoketone in high yield. mdpi.comresearchgate.net The use of a chiral amine is crucial for introducing asymmetry into the molecule. The structure and stereochemistry of these β-enaminoketones can be confirmed by methods such as NMR spectroscopy and X-ray crystallography. mdpi.com Various amines, including benzylamine (B48309) and other chiral amines, can be used in this condensation reaction. mdpi.comjournalcra.com

Table 1: Condensation of 1,3-Cyclohexanediones with Amines

| 1,3-Dione | Amine | Product (β-Enaminoketone) | Yield (%) | Reference |

| 4,4-dimethyl-1,3-cyclohexanedione | Benzylamine | 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one | 85 | mdpi.com |

| 4,4-dimethyl-1,3-cyclohexanedione | (S)-α-methylbenzylamine | 5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one | 87 | mdpi.com |

The subsequent diastereoselective reduction of the chiral β-enaminoketone is a critical step in establishing the final stereochemistry of the 3-aminocyclohexanol. The choice of reducing agent and solvent system significantly influences the diastereomeric ratio of the product.

A common and effective method for this reduction is the use of sodium metal in a mixture of tetrahydrofuran (B95107) (THF) and isopropyl alcohol. mdpi.comresearchgate.net This system has been shown to afford a high degree of diastereoselectivity, favoring the formation of the cis-amino alcohol. For instance, the reduction of the β-enaminoketone derived from (S)-α-methylbenzylamine using this method resulted in a cis:trans ratio of 89:11. mdpi.comresearchgate.net The reaction proceeds through an allyl anion intermediate, and the stereochemical outcome is dictated by the direction of protonation by isopropyl alcohol. mdpi.com

Table 2: Diastereoselective Reduction of β-Enaminoketones

| β-Enaminoketone | Reducing Agent/Solvent | Product (Amino Alcohol) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one | Na / THF/Isopropanol | Mixture of stereoisomers | 77 | Not separated | mdpi.com |

| 5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one | Na / THF/Isopropanol | cis- and trans-5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohexan-1-ol | 75 | 89:11 | mdpi.comresearchgate.net |

Role of Intramolecular Hydrogen Bonding in Stereochemical Control

Intramolecular hydrogen bonding is a critical non-covalent interaction that can significantly influence the conformational preference of a molecule, thereby directing the stereochemical outcome of a reaction. In the context of 3-aminocyclohexanol synthesis, this effect is particularly pronounced in securing the cis configuration.

The stereospecific synthesis of cis-3-aminocyclohexanol has been demonstrated, and examinations of its infrared absorption spectra have confirmed the presence of intramolecular hydrogen bonds. researchgate.net For 1,3-disubstituted cyclohexanes like 3-aminocyclohexanol, only the cis-isomer can effectively form an intramolecular hydrogen bond between the amino and hydroxyl groups. researchgate.net This bonding creates a more stable, chair-like conformation where the two functional groups are in a pseudo-axial and pseudo-equatorial arrangement that brings them into proximity.

This conformational locking plays a crucial role during synthesis, particularly in reduction reactions of β-enaminoketones. The stabilization afforded by the hydrogen bond in the transition state favors the formation of the cis-product. This principle is analogous to observations in other aminocyclohexanol isomers, where the formation of a strong intramolecular hydrogen bond in the cis configuration stabilizes specific conformations and influences reactivity patterns, such as favoring N-monoalkylation over dialkylation. smolecule.com By pre-organizing the substrate, the hydrogen bond dictates the trajectory of incoming reagents, leading to a high degree of stereochemical control.

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and amino alcohols, offering high selectivity under mild, environmentally benign conditions. sci-hub.se Enzymes, particularly transaminases and ketoreductases, are central to these methodologies.

Transaminase-Mediated Amination of Cyclohexanone (B45756) Derivatives

Transaminases (ATAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the asymmetric amination of a ketone to produce a corresponding chiral amine. nih.gov This method is highly effective for synthesizing enantiopure aminocyclohexanols from prochiral cyclohexanone precursors.

The process involves the reaction of a ketone substrate, such as 3-hydroxycyclohexanone, with an amine donor, catalyzed by a stereoselective ATA. The choice of enzyme is critical as it determines the stereochemistry of the final product. By selecting stereocomplementary transaminases, it is possible to synthesize different isomers of the target amino alcohol with high diastereomeric and enantiomeric purity. d-nb.info While much research has focused on the synthesis of 4-aminocyclohexanol from 1,4-cyclohexanedione, the principles are readily adaptable to 3-aminocyclohexanol analogs. d-nb.info The table below summarizes the application of different transaminases in the synthesis of aminocyclohexanol isomers, highlighting their selectivity.

| Enzyme/Biocatalyst | Substrate | Product Isomer(s) | Key Finding |

| ATA-200 | 4-hydroxycyclohexanone | trans-4-aminocyclohexanol | High selectivity for the trans isomer (99:1 trans:cis ratio). uni-greifswald.de |

| ATA-3FCR-4M | 4-hydroxycyclohexanone | cis-4-aminocyclohexanol | Preferential synthesis of the cis isomer (80:20 cis:trans ratio). uni-greifswald.de |

| ArR-TA, AtR-TA | 1-phenylpropan-2-one derivatives | (R)-amines | Efficient conversion of various ketones with excellent enantiomeric excess (>99%). nih.gov |

Multi-Step Biocatalytic Cascades for Enantiopure Aminocyclohexanol Derivatives

To improve process efficiency and atom economy, individual biocatalytic steps are often combined into one-pot cascade reactions. diva-portal.org These multi-step systems allow for the synthesis of complex molecules from simple precursors without the need to isolate intermediates, thereby reducing waste and simplifying work-up procedures. diva-portal.org

A common and effective cascade for producing aminocyclohexanols involves the sequential action of a ketoreductase (KRED) and an amine transaminase (ATA). d-nb.infouni-greifswald.de In a typical sequence for a related compound, 1,4-cyclohexanedione is first selectively mono-reduced by a KRED to 4-hydroxycyclohexanone. Subsequently, an ATA is used to aminate the intermediate ketone, yielding the final aminocyclohexanol product. d-nb.info This modular approach allows for the production of all four diastereomers of a 1,3-amino alcohol by carefully selecting the KRED and ATA with the desired stereoselectivity. diva-portal.org To drive the reaction equilibrium towards product formation, these cascades often incorporate a cofactor regeneration system, for example, using glucose dehydrogenase (GDH) to regenerate the NAD(P)H required by the reductase. nih.gov

| Cascade Step | Enzyme | Transformation | Purpose |

| Step 1 | Ketoreductase (KRED) | Cyclohexane-1,3-dione → (R)- or (S)-3-hydroxycyclohexanone | Establishes the first stereocenter at the hydroxyl group. |

| Step 2 | Amine Transaminase (ATA) | (R)- or (S)-3-hydroxycyclohexanone → Aminocyclohexanol isomer | Establishes the second stereocenter at the amino group. |

| Cofactor Regeneration | Glucose Dehydrogenase (GDH) | Glucose → Gluconic acid (NADP⁺ → NADPH) | Recycles the NADPH cofactor required by the KRED, ensuring continuous reaction. |

Enzyme Engineering for Enhanced Substrate Scope and Stereoselectivity

While wild-type enzymes offer remarkable catalytic properties, they are often not perfectly suited for industrial applications. Protein engineering is a powerful technique used to tailor enzymes, improving their activity, stability, substrate specificity, and stereoselectivity. sci-hub.senih.gov

For the synthesis of this compound and its analogs, engineering transaminases is a key area of research. Rational design and directed evolution strategies are employed to create enzyme variants with desired traits. For instance, wild-type ATAs often have pH optima in the alkaline range, which may not be compatible with other enzymes in a cascade or with the stability of the substrate. nih.gov Researchers have successfully engineered transaminase variants with shifted pH optima towards neutral conditions, making them more suitable for one-pot syntheses. nih.gov Furthermore, engineering can broaden the substrate scope to include bulky or non-natural ketones and enhance stereoselectivity to yield products with higher optical purity. sci-hub.se

| Engineering Goal | Method | Desired Outcome | Reference |

| Shift pH Optimum | Rational Design (e.g., mutating key residues) | Enzyme variant active at neutral pH, compatible with other cascade enzymes like LDH or GDH. | nih.gov |

| Enhance Stereoselectivity | Directed Evolution / Protein Engineering | Higher enantiomeric or diastereomeric excess of the target aminocyclohexanol. | |

| Broaden Substrate Scope | Screening & Protein Engineering | Acceptance of a wider range of cyclohexanone derivatives or other bulky ketones. | sci-hub.se |

| Improve Stability | Rational Design / Directed Evolution | Increased thermal stability or tolerance to organic co-solvents for higher substrate loading. | nih.gov |

Catalytic Asymmetric Hydrogenation Approaches

Alongside biocatalytic methods, catalytic asymmetric hydrogenation represents a cornerstone of stereoselective synthesis. This approach utilizes chiral metal complexes to hydrogenate a prochiral substrate, such as a ketone or enamine, to create a chiral center with high enantioselectivity.

One effective strategy for synthesizing 3-aminocyclohexanols involves the reduction of β-enaminoketones, which can be prepared from 1,3-cyclohexanediones. nih.gov A more direct asymmetric approach is the hydrogenation of β-secondary-amino ketones using chiral transition metal catalysts. researchgate.net Rhodium-based catalysts, in particular, have proven practical for the synthesis of γ-amino alcohols (the acyclic equivalent of 1,3-amino alcohols) via this method, achieving high enantiopurity. researchgate.net These methodologies provide a powerful chemical alternative to biocatalysis for accessing specific stereoisomers of 3-aminocyclohexanol.

| Precursor Type | Catalyst System (Example) | Product Type | Key Feature |

| β-Enaminoketone | Sodium in THF/isopropyl alcohol | cis- and trans-3-Aminocyclohexanols | A chemical reduction method where stereoselectivity is influenced by substrate structure. nih.gov |

| β-Secondary-Amino Ketone | Rhodium-catalyst | Enantiopure γ-Amino Alcohols | Provides a route to highly enantiopure 1,3-amino alcohols via asymmetric hydrogenation. researchgate.net |

Stereochemical Characterization and Conformational Analysis

Spectroscopic Methods for Configurational and Conformational Assignment

Spectroscopic methods are powerful tools for elucidating the three-dimensional structure of molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Infrared (IR) spectroscopy provide detailed information about the connectivity, spatial arrangement of atoms, and intramolecular interactions within (1S,3S)-3-aminocyclohexanol.

NMR spectroscopy is one of the most informative methods for structural elucidation in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular conformation can be constructed.

The ¹H and ¹³C NMR spectra of cyclohexanol (B46403) derivatives are highly dependent on the relative stereochemistry of the substituents. In the case of the cis-isomer, this compound, both the amino and hydroxyl groups are in equatorial positions in the most stable chair conformation. mdpi.com This arrangement influences the chemical shifts of the ring protons and carbons.

Analysis of the ¹H NMR spectrum of a related cis-3-aminocyclohexanol derivative shows that the protons at C1 and C3 (H1 and H3) appear as triplets of triplets. mdpi.comresearchgate.net The coupling constants associated with these signals are indicative of the axial disposition of these protons, which in turn confirms the equatorial orientation of the hydroxyl and amino groups. mdpi.comresearchgate.net For instance, in a similar cis compound, the coupling constants for H1 were reported as J = 11.2, 4.8 Hz, and for H3 as J = 11.6, 4.0 Hz, consistent with axial-axial and axial-equatorial couplings. mdpi.comresearchgate.net

The ¹³C NMR chemical shifts also provide valuable structural information. bhu.ac.in The carbons bearing the electron-withdrawing amino and hydroxyl groups (C1 and C3) are shifted downfield. The exact chemical shifts can vary depending on the solvent and any protecting groups present.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a cis-3-Aminocyclohexanol Derivative. mdpi.com

| Proton/Carbon | ¹H δ (ppm), J (Hz) | ¹³C δ (ppm) |

| H1/C1 | 3.65 (tt, J = 11.2, 4.8) | 68.2 |

| H3/C3 | 2.95 (tt, J = 11.6, 4.0) | 50.1 |

Note: Data is for a representative N-substituted cis-3-aminocyclohexanol and serves as an illustrative example.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and determining the conformation and spatial relationships between atoms. nih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling relationships between protons, helping to trace the connectivity of the cyclohexane (B81311) ring. mdpi.com For this compound, correlations would be observed between H1 and its adjacent methylene (B1212753) protons at C2 and C6, and between H3 and its neighboring protons at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. mdpi.comresearchgate.net HSQC is crucial for the definitive assignment of both the ¹H and ¹³C NMR spectra. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are bonded. mdpi.com In the chair conformation of this compound with equatorial substituents, NOE interactions would be expected between the axial protons. For a related cis isomer, NOESY experiments showed spatial proximity between H1 and H3, confirming their cis relationship. mdpi.comresearchgate.net The absence of a NOESY correlation between H1 and H3 would suggest a trans configuration. mdpi.com

Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule. ucl.ac.ukscience.gov By successfully growing a suitable crystal of this compound or a derivative, its three-dimensional structure can be precisely mapped. collectionscanada.gc.ca This technique provides unambiguous proof of the cis relationship between the amino and hydroxyl groups and confirms the (1S,3S) absolute configuration. caltech.edu The analysis also reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. biocrick.com

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and studying hydrogen bonding. nih.gov In cis-3-aminocyclohexanols, the proximity of the hydroxyl and amino groups allows for the formation of an intramolecular hydrogen bond (O-H···N). researchgate.netusp.br This interaction can be detected in the IR spectrum by a characteristic shift in the O-H and N-H stretching frequencies. The presence of a broad absorption band at a lower frequency than a free O-H stretch is indicative of hydrogen bonding. researchgate.net Theoretical and experimental studies on related 1,3-amino alcohols confirm that conformers with intramolecular hydrogen bonds are often the most stable, particularly in nonpolar solvents. usp.brresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic methods are essential for determining the purity of this compound, specifically its enantiomeric and diastereomeric excess.

The separation of the four stereoisomers of 3-aminocyclohexanol (B121133) can be achieved through specialized chromatographic techniques. Chiral chromatography, often using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase, is the most common method for determining the enantiomeric excess (ee) of the final product. nih.gov For instance, GC-MS analysis using a chiral column like cyclosil-B has been used to separate the stereoisomers of related aminocyclohexanols. researchgate.net Furthermore, diastereomeric salt formation with a chiral resolving agent, such as (R)-mandelic acid, followed by analysis, can be used to isolate and purify the desired (1S,3S) enantiomer from a mixture. researchgate.netresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and analysis of stereoisomers of aminocyclohexanols. The selection of the chiral stationary phase (CSP) is critical for achieving effective separation.

For instance, cellulose-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (Chiralcel OD), have demonstrated success in the direct separation of enantiomers of both the amino alcohol and its ester derivatives. researchgate.net This method allows for the simultaneous resolution of all four isomers that may be present in a reaction mixture. researchgate.net The retention mechanisms on such columns are complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric effects between the analyte and the chiral selector. researchgate.netuni-greifswald.de

In some cases, indirect separation methods are employed. This involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column. researchgate.net For example, derivatization with (1S,2S)- or (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate has been used for the HPLC enantioseparation of amino compounds. researchgate.net

A study on the separation of aminocyclohexanol isomers utilized a Daicel CHIRALCEL OB-H column with a mobile phase of n-heptane/2-propanol (98:2) to achieve separation. orgsyn.org

Table 1: Chiral HPLC Methods for Aminocyclohexanol Isomers

| Chiral Stationary Phase | Mobile Phase | Application | Reference |

| Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) | Not specified | Direct separation of enantiomers of 2-aminocyclohexane-1-methanol and its ester analogues. researchgate.net | researchgate.net |

| Daicel CHIRALCEL OB-H | n-heptane/2-propanol (98:2) | Separation of (1S,2S)- and (1R,2R)- isomers of a related aminocyclohexanol. orgsyn.org | orgsyn.org |

| Not specified | Not specified | Monitoring lipase-catalyzed kinetic resolutions of cyclic 1,3-amino alcohols. researchgate.net | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns

GC-MS coupled with a chiral column is another powerful tool for the analysis of volatile stereoisomers of aminocyclohexanols. A study involving the reduction of β-enaminoketones to produce 3-aminocyclohexanols utilized a cyclosil-B chiral column to analyze the resulting stereoisomers. nih.govmdpi.com This technique allowed for the identification of four major stereoisomers in one case and a cis/trans ratio of 89:11 in another. nih.govmdpi.com For the analysis of Boc-derivatized aminocyclohexanols, a Chirasil-DeX CB column has been used to determine cis:trans ratios. uni-greifswald.de

Table 2: Chiral GC Columns for Aminocyclohexanol Analysis

| Chiral Column | Application | Reference |

| Cyclosil-B | Analysis of stereoisomers from the reduction of β-enaminoketones. nih.govmdpi.com | nih.govmdpi.com |

| Chirasil-DeX CB | Determination of cis:trans ratios of Boc-derivatized amino alcohols. uni-greifswald.de | uni-greifswald.de |

Conformational Analysis Studies

The conformational preferences of this compound are largely governed by the interplay of steric interactions and intramolecular hydrogen bonding.

Theoretical Investigations of Conformer Stability and Interconversion Pathways

In cis-1,3-disubstituted cyclohexanes, the diequatorial conformer is generally more stable than the diaxial conformer due to the avoidance of 1,3-diaxial steric interactions. scielo.br However, the presence of interacting functional groups can alter this preference. Theoretical studies on related cis-3-aminocyclohexanol derivatives have shown that multiple conformers can exist, with their relative stabilities determined by the orientation of the substituents. scielo.br These conformers can interconvert through ring-puckering and internal rotation of the functional groups. researchgate.net

Role of Intramolecular Hydrogen Bonding in Conformational Preference

The most significant factor influencing the conformational equilibrium of this compound is the potential for intramolecular hydrogen bonding between the axial amino and hydroxyl groups in the diaxial conformation. scielo.br This O-H···N interaction can be strong enough to overcome the destabilizing 1,3-diaxial steric repulsions, making the diaxial conformer surprisingly stable, particularly in nonpolar solvents. scielo.br

Studies on analogous cis-3-N-alkylaminocyclohexanols have demonstrated this effect, where the population of the diaxial conformer is significant in nonpolar solvents but decreases in polar, hydrogen-bond-accepting solvents that compete for hydrogen bonding with the solute. scielo.br For example, the diaxial conformation of cis-3-N-ethylaminocyclohexanol was found to be as high as 92% in carbon tetrachloride. scielo.br The formation of a six-membered ring through intramolecular hydrogen bonding is a particularly favorable arrangement. ustc.edu.cn

Application of Quantum Chemical Methods (DFT, MP2) for Energy Calculations and Topological Analysis

Quantum chemical methods are invaluable for understanding the conformational landscape of this compound. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate the relative energies of different conformers and to analyze the nature of intramolecular interactions. researchgate.netrsc.org

For example, DFT calculations using the B3LYP functional have been employed to study the conformational preferences of related aminocyclohexanols. scielo.br These calculations can predict the relative Gibbs free energies of the diequatorial and diaxial conformers, which are in good agreement with experimental data from NMR spectroscopy. scielo.br

The Atoms-in-Molecules (QTAIM) theory is a powerful tool used in conjunction with DFT to analyze the topology of the electron density and confirm the presence of hydrogen bonds. scielo.br By locating bond critical points (BCPs) between the hydrogen donor and acceptor atoms, QTAIM provides definitive evidence for the existence and strength of intramolecular hydrogen bonds. scielo.brresearchgate.net NBO (Natural Bond Orbital) analysis can also be used to study the charge transfer energy involved in the intramolecular hydrogen bond. usp.br

Chemical Reactivity and Derivatization in Advanced Organic Synthesis

Transformations of Hydroxyl and Amino Functionalities

The hydroxyl and amino groups on the cyclohexane (B81311) ring are primary sites for a wide range of chemical modifications, including oxidation, substitution, and acylation.

The secondary alcohol functionality in (1S,3S)-3-Aminocyclohexanol can be selectively oxidized to the corresponding ketone, (3S)-3-aminocyclohexanone. This transformation is a common strategy in the synthesis of derivatives where a carbonyl group is required. General methods for the oxidation of secondary alcohols, employing reagents like chromium trioxide or potassium permanganate, are applicable to aminocyclohexanol scaffolds. acs.orgresearchgate.net The presence of the amino group requires careful selection of reaction conditions to avoid undesired side reactions. Typically, the amino group is first protected to ensure that oxidation occurs selectively at the hydroxyl position. The resulting aminoketone is a valuable intermediate for further modifications, such as reductive amination to introduce additional diversity.

The amino group in this compound represents the most reduced state of a nitrogen-containing functional group on an aliphatic carbon. Consequently, direct reduction of the amine itself is not a typical or synthetically useful transformation. The scientific literature does not describe conditions for the further reduction of the amino group in this compound. Instead, research focuses on the synthesis of this compound via the reduction of precursor functional groups. google.comresearchgate.net For instance, a common synthetic route involves the reduction of β-enaminoketones using reagents like sodium in isopropyl alcohol to yield the desired cis- and trans-3-aminocyclohexanols. google.commdpi.com Other approaches include the reduction of azido (B1232118) groups or the reductive amination of ketones. researchgate.netmdpi.com While methods exist for the cleavage of C-N bonds under specific circumstances, such as in N-O or N-CN systems, these are not standard reductions of a primary amine on a cyclohexane ring. nih.govunc.edunih.gov

The primary amino group in this compound is a potent nucleophile and readily participates in substitution reactions with various electrophiles. acs.orgacs.org These reactions are fundamental for incorporating the aminocyclohexanol scaffold into larger molecules. The most common transformations are N-acylation and N-alkylation.

N-acylation, particularly the introduction of a carboxybenzyl (Cbz) protecting group, is a key step in the preparative-scale synthesis and resolution of 3-aminocyclohexanol (B121133) stereoisomers. acs.orgresearchgate.netnovartis.com For example, a racemic mixture of trans-3-aminocyclohexanol can be protected with a Cbz group, and the resulting carbamate (B1207046) is then subjected to enzyme-catalyzed kinetic resolution to isolate the desired enantiomerically pure N-Cbz-(1S,3S)-3-aminocyclohexanol. acs.org This protected intermediate is stable and can be carried through multiple synthetic steps before the amine is deprotected via hydrogenation. acs.org

Table 1: Representative N-Acylation of 3-Aminocyclohexanol Derivatives

| Reactant | Reagent | Product | Purpose | Reference |

|---|---|---|---|---|

| trans-3-Aminocyclohexanol mandelate (B1228975) salt | Benzyl (B1604629) chloroformate (Cbz-Cl) | (±)-N-Cbz-trans-3-aminocyclohexanol | Protection for enzymatic resolution | acs.org |

Direct nucleophilic substitution of the hydroxyl group in alcohols is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. researchgate.netlibretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by transforming it into a sulfonate ester, such as a tosylate or mesylate. libretexts.org

In the case of this compound, this transformation is complicated by the presence of the basic amino group, which can react with the sulfonylating agents. Therefore, a common strategy involves first protecting the amino group (e.g., as a Boc-carbamate or a tosylamide) before activating the hydroxyl group. mdpi.comunirioja.es For instance, after N-protection, the alcohol can be reacted with tosyl chloride or dansyl chloride in the presence of a base like pyridine (B92270) to form the corresponding sulfonate ester. mdpi.comunirioja.es This intermediate, now bearing an excellent leaving group, is primed for Sₙ2 reactions with a wide range of nucleophiles, allowing for the introduction of new functionalities at the C1 position with inversion of stereochemistry.

Cyclization and Ring Modification Reactions

The 1,3-relationship between the amino and hydroxyl groups in this compound is ideal for the formation of six-membered heterocyclic rings.

This compound can undergo condensation with aldehydes or ketones to form bicyclic tetrahydro-1,3-oxazine derivatives. This reaction proceeds with the amino group and the hydroxyl group reacting with the carbonyl carbon to form a new six-membered ring fused to the cyclohexane core. The reaction of γ-amino alcohols with formaldehyde, for example, yields tetrahydro-1,3-oxazines efficiently and with retention of the original stereochemistry. rsc.org

This cyclization has proven to be a powerful tool for the unambiguous stereochemical assignment of 3-aminocyclohexanols. rsc.org The rigid, fused ring system of the resulting tetrahydro-1,3-oxazine derivative locks the conformation, allowing for detailed NMR analysis (e.g., NOESY experiments) to definitively establish the relative cis or trans configuration of the original amino and hydroxyl groups. mdpi.com These oxazine (B8389632) derivatives can also serve as precursors themselves; for instance, dihydro-1,3-oxazines can be cleaved to generate α,β-unsaturated aldehydes. sci-hub.se

Synthesis of Schiff Bases and Subsequent O-Alkylation

The bifunctional nature of this compound, possessing both a primary amine and a secondary alcohol, allows for selective chemical transformations that are foundational in multistep synthesis. One such sequence involves the formation of a Schiff base (or imine) followed by alkylation of the hydroxyl group.

The initial step is the condensation reaction between the primary amino group of this compound and an aldehyde, typically an aromatic aldehyde, to form the corresponding Schiff base. researchgate.net This reaction protects the amino group, allowing for selective modification of the hydroxyl group in a subsequent step. umich.edu

Following the formation of the imine, the free hydroxyl group can be subjected to O-alkylation. This is commonly achieved using an alkylating agent, such as an alkyl halide (e.g., allyl bromide) or epichlorohydrin, in the presence of a suitable base like potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). researchgate.net This sequence yields an O-alkylated Schiff base, a versatile intermediate for further synthetic elaborations. researchgate.net The resulting imine can be hydrolyzed under acidic conditions if the free amine is required in the final structure. umich.edu

Table 1: Example of O-Alkylation of a Schiff Base Derived from trans-Aminocyclohexanol

This table outlines the reaction conditions for the O-alkylation of a Schiff base intermediate.

| Step | Reactants | Reagents & Conditions | Product | Source |

| 1. Schiff Base Formation | trans-Aminocyclohexanol, Ethyl Vanillin | Ethanol, Reflux | 4-((E)-(4-hydroxycyclohexylimino)methyl)-2-ethoxyphenol | researchgate.net |

| 2. O-Alkylation | Schiff Base from Step 1 | Allyl bromide, K2CO3, DMF, 60°C, 48 hours | O-Allylated Schiff base | researchgate.net |

| 2. O-Alkylation (Alternative) | Schiff Base from Step 1 | Epichlorohydrin, K2CO3, DMF, 60°C, 48 hours | O-Glycidylated Schiff base | researchgate.net |

Development of Complex Organic Molecular Scaffolds

Chiral Building Block in Multi-Step Synthesis of Natural Product Analogues

The well-defined stereochemistry of this compound makes it a valuable chiral building block in asymmetric synthesis. mdpi.com The 1,3-amino alcohol motif is a recurring structural feature in a wide array of biologically active natural products and potent pharmaceuticals, including HIV-protease inhibitors and the antibiotic negamycin. sci-hub.seresearchgate.net The use of enantiomerically pure starting materials like this compound is a critical strategy for the efficient construction of these complex chiral molecules. sci-hub.se

In the synthesis of natural product analogues, this compound serves as a "chiral pool" synthon, where its inherent stereocenters are incorporated into the final target molecule. This approach bypasses the need for technically challenging asymmetric induction steps later in the synthetic sequence. Its structure is particularly relevant for creating analogues of medicinally important compounds where the specific spatial arrangement of the amino and hydroxyl groups is crucial for biological activity.

Precursors for Stereoselective Synthesis of Advanced Intermediates

Beyond its direct incorporation as a structural fragment, this compound and its derivatives serve as effective precursors for creating other advanced chiral intermediates, such as chiral ligands and auxiliaries. lookchem.comnih.gov These auxiliaries can then direct the stereochemical outcome of subsequent reactions.

A notable application is in the development of ligands for asymmetric catalysis. For instance, in a highly regio- and stereoselective nickel-catalyzed carboboration of glycals, a ligand derived from aminocyclohexanol was found to be optimal. nih.gov Specifically, 2-benzyloxy-cyclohexylamine (L1), an intermediate prepared from aminocyclohexanol, provided the desired carboboration product in high yield with exclusive stereoselectivity. nih.gov The study highlighted the importance of the aminocyclohexanol backbone, as the use of unprotected 2-aminocyclohexanol (B3021766) resulted in only trace amounts of the product, demonstrating that simple derivatization turns the core molecule into a powerful precursor for a highly effective ligand. nih.gov

This principle extends to the synthesis of other classes of chiral molecules. For example, the related isomer (1S,2S)-2-aminocyclohexanol has been employed as a chiral auxiliary to prepare P(V) oxazaphospholidines. researchgate.net These structures are key advanced intermediates that undergo diastereoselective ring-opening reactions with organometallic reagents to afford P-stereogenic phosphine (B1218219) oxides with high stereopurity. researchgate.net This underscores the role of the aminocyclohexanol framework as a versatile precursor for a range of advanced, stereochemically defined intermediates used in sophisticated organic synthesis.

Table 2: Application of Aminocyclohexanol Derivatives in Stereoselective Synthesis

This table summarizes the use of aminocyclohexanol-derived intermediates as controlling agents in asymmetric reactions.

| Precursor/Intermediate | Reaction Type | Role | Outcome | Source |

| 2-Benzyloxy-cyclohexylamine | Nickel-catalyzed carboboration | Ligand | Synthesis of 2-boryl-C-glycosides with exclusive regio- and stereoselectivity | nih.gov |

| (1S,2S)-2-Aminocyclohexanol | Synthesis of P-stereogenic phosphine oxides | Chiral Auxiliary | Formation of P(V) oxazaphospholidine intermediates for diastereoselective synthesis | researchgate.net |

Applications in Medicinal Chemistry and Pharmaceutical Research Academic Context

Role as a Chiral Scaffold for Investigational Drug Candidate Synthesis

The defined stereochemistry of (1S,3S)-3-Aminocyclohexanol is crucial for its application as a chiral scaffold, providing a fixed three-dimensional framework upon which to build more complex molecules. This is essential in drug development, where the specific arrangement of atoms can dictate a molecule's efficacy and selectivity. chemimpex.com Its structure is an integral component in the synthesis of various investigational compounds, including those targeting inflammation and viral infections. chembk.commdpi.comresearchgate.net

For instance, research efforts have utilized this chiral amino alcohol in the development of inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. researchgate.net The synthesis of enantiomerically enriched amino alcohols, including the (S,S) configuration, was identified as a critical need for developing a clinical candidate for an mPGES-1 inhibitor. researchgate.net The 1,3-amino alcohol structural motif, as found in this compound, is also a key feature in a variety of potent drugs, such as HIV-protease inhibitors, μ-opioid receptor antagonists, and serotonin (B10506) reuptake inhibitors, underscoring the scaffold's broad utility in medicinal chemistry. mdpi.comresearchgate.net

Table 1: Examples of Therapeutic Targets for Compounds Derived from 1,3-Amino Alcohol Scaffolds

| Therapeutic Target | Drug Class/Investigational Compound | Reference |

|---|---|---|

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Anti-inflammatory agents | researchgate.net |

| HIV-Protease | Antiviral agents | mdpi.com |

| μ-Opioid Receptor | Antagonists | mdpi.com |

| Serotonin Transporter | Antidepressants | mdpi.com |

Note: The table includes examples from the broader class of 1,3-amino alcohols to illustrate the scaffold's relevance. The (1S,3R) isomer has been specifically noted in the synthesis of TRPV1 antagonists. chemicalbook.comchemicalbook.com

Contributions to the Development of Enantioselective Pharmaceutical Intermediates

The production of enantiomerically pure drugs is a cornerstone of modern pharmaceutical development to ensure optimal efficacy and minimize potential side effects. chemimpex.com this compound is a key enantioselective pharmaceutical intermediate, meaning its high purity is transferred through subsequent synthetic steps to create other chirally pure molecules. chemimpex.comchembk.com

The synthesis of this compound itself highlights the sophisticated methods used to achieve enantiopurity. Techniques such as enzymatic kinetic resolution of protected aminocyclohexanols or diastereoisomeric salt formation with a chiral acid like (R)-mandelic acid are employed to isolate the desired (1S,3S) enantiomer from a racemic mixture. researchgate.netresearchgate.netresearchgate.net In one method, lipase-catalyzed acylation of N-protected cis-3-aminocyclohexanols can achieve high enantioselectivity. researchgate.net Another approach demonstrates the effective isolation of this compound (R)-mandelate from a cis/trans racemic mixture, which is then converted to the free amine by ion-exchange chromatography. researchgate.netresearchgate.netresearchgate.net These methods provide access to the enantiopure building block, which is then used in asymmetric synthesis to produce advanced pharmaceutical intermediates with high enantiomeric excess.

Fundamental Research into Structure-Activity Relationships of Amino Alcohol-Based Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. The this compound scaffold is utilized in such studies to probe these relationships. By systematically modifying the structure of derivatives and assessing their biological effects, researchers can identify the key features responsible for activity.

A notable example is in the development of broad-spectrum antifungal agents. In a study of L-amino alcohol derivatives, researchers found that the stereochemistry was critical for activity; only compounds with the S-configuration exhibited antifungal properties. nih.gov This highlights the importance of the specific orientation of the functional groups in this compound for molecular recognition by the biological target. nih.gov SAR studies on related compounds further emphasize that the stereochemistry of the amino and hydroxyl groups is critical for biological activity and that the hydroxyl group often enhances binding affinity through hydrogen bonding with target sites. vulcanchem.com The synthesis of analogues with varied substitution patterns on the cyclohexane (B81311) ring allows for a detailed exploration of the structural requirements for potency and selectivity.

Table 2: Key Structural Features and Their Importance in SAR Studies of Amino Alcohols

| Structural Feature | Importance in Biological Activity | Reference |

|---|---|---|

| Stereochemistry (e.g., S-configuration) | Often essential for activity, determining target binding and efficacy. | nih.gov |

| Hydroxyl Group | Can participate in crucial hydrogen bonding with biological targets, enhancing affinity. | vulcanchem.com |

| Amino Group | Provides a site for further chemical modification and can be critical for target interaction. |

Exploration of Molecular Interactions with Biological Targets for Mechanistic Insight

Understanding how a drug candidate interacts with its biological target at a molecular level is crucial for rational drug design. Derivatives of this compound are used in fundamental research to gain these mechanistic insights. The compound's rigid conformation and defined stereochemistry make it an excellent tool for studying these interactions.

For example, preliminary mechanistic studies on novel L-amino alcohol antifungal agents derived from an amino alcohol scaffold revealed that their potent activity stemmed from the inhibition of the fungal enzyme CYP51 (lanosterol 14α-demethylase). nih.gov The specific stereochemistry of the amino alcohol was essential for binding to the enzyme's active site and blocking its function, thereby inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Similarly, the interaction of related aminocyclohexanol derivatives with the TRPV1 receptor, which is involved in pain signaling, has been investigated to understand the molecular basis of analgesia. The ability of the hydroxyl and amino groups to form specific hydrogen bonds and other non-covalent interactions within a target's binding pocket is a key area of exploration. vulcanchem.com

Role As Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Design and Synthesis of Chiral Catalysts Incorporating the (1S,3S)-3-Aminocyclohexanol Moiety

The foundation for creating effective chiral catalysts based on this compound is the ability to produce the aminocyclohexanol in high enantiomeric purity. researchgate.netresearchgate.net Researchers have developed several robust methods for this purpose, primarily focusing on the resolution of racemic mixtures.

Two complementary methods have proven particularly effective for the preparative-scale synthesis of this compound: diastereoisomeric salt formation and enzymatic kinetic resolution. researchgate.netacs.org

Diastereoisomeric Salt Formation: This classical resolution technique involves reacting a racemic mixture of cis/trans-3-aminocyclohexanol with a chiral resolving agent. Using (R)-mandelic acid allows for the effective isolation of a single enantiomer, this compound (R)-mandelate, from the complex mixture of isomers. researchgate.netresearchgate.netacs.org The desired free amine, this compound, can then be liberated through ion-exchange chromatography. researchgate.netresearchgate.net

Enzymatic Kinetic Resolution: Biocatalytic methods offer high enantioselectivity under mild conditions. sci-hub.se For 3-aminocyclohexanols, lipase-catalyzed enantioselective acylation of N-protected derivatives is a successful strategy. researchgate.netacs.org By carefully selecting the lipase (B570770), N-protecting group, and solvent, high enantioselectivities can be achieved. researchgate.net For instance, the enzymatic resolution of (±)-trans-1-acetoxy-3-benzylamido-cyclohexane has been used to prepare the (S,S)-trans enantiomer with over 95% enantiomeric excess (ee). researchgate.net

Once the enantiopure this compound backbone is secured, it is chemically modified to create a ligand suitable for coordinating with a metal center, typically a transition metal like ruthenium or rhodium. capes.gov.brdiva-portal.orgd-nb.info This often involves derivatization of the amino and hydroxyl groups to introduce other functionalities, such as phosphine (B1218219) groups, or to modify the steric and electronic properties of the resulting ligand to fine-tune the catalyst's activity and selectivity. d-nb.info

Application in Enantioselective Reactions

Chiral ligands derived from this compound and its stereoisomers are effective in guiding the stereochemistry of various metal-catalyzed reactions, yielding products with high enantiopurity. researchgate.netcapes.gov.br

One of the most significant applications of aminocyclohexanol-derived ligands is in the asymmetric transfer hydrogenation of ketones. researchgate.netcapes.gov.br In these reactions, a chiral metal complex, often ruthenium-based, catalyzes the reduction of a prochiral ketone to a chiral secondary alcohol. capes.gov.brdiva-portal.org The ligand, incorporating the aminocyclohexanol moiety, creates a chiral environment around the metal center, forcing the hydrogenation to occur preferentially on one face of the ketone.

Optically active aminocyclohexanols have been successfully applied as ligands in the catalyzed transfer hydrogenation of aryl ketones, leading to products with up to 96% ee. researchgate.netcapes.gov.br

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Aryl Ketones | Ruthenium(II) / Optically Active Aminocyclohexanol Derivatives | Chiral Aryl Alcohols | Up to 96% | researchgate.netcapes.gov.br |

| Acetophenone | [RuCl2(phosphine-diamine)(DMSO)] | (R)- or (S)-1-Phenylethanol | Up to 51% | d-nb.info |

The utility of 1,3-amino alcohol ligands extends beyond hydrogenations to other crucial carbon-carbon and carbon-nitrogen bond-forming reactions. nih.govsci-hub.se

Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for constructing six-membered rings. acs.org The use of chiral Lewis acid catalysts can render this reaction highly enantioselective. While specific applications of this compound ligands in Diels-Alder reactions are not extensively detailed, the general class of 1,3-amino alcohols is recognized for its utility in pericyclic reactions. sci-hub.se The rigid cyclohexyl backbone and defined stereocenters of this compound make it an excellent candidate for forming bidentate ligands for metal-promoted, asymmetric Diels-Alder cycloadditions. researchgate.net

Aza-Michael Additions: The asymmetric aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a direct route to chiral β-amino compounds. researchgate.net Research has demonstrated that combining certain nitrogen nucleophiles with cyclic enones under phase-transfer catalysis, using chiral catalysts, can produce versatile cyclic 1,3-amino alcohol precursors with high enantioselectivity (up to 98% ee) and diastereoselectivity. researchgate.net Although this example does not use an aminocyclohexanol-derived catalyst, it produces the 1,3-amino alcohol motif, underscoring the importance of this structural class and the potential for ligands like those from this compound to catalyze such transformations. researchgate.netub.edu

Mechanistic Studies of Chiral Catalysis with this compound Derivatives

Understanding the mechanism of catalysis is crucial for optimizing existing catalysts and designing new ones. For catalysts derived from amino alcohols, particularly in transfer hydrogenation, mechanistic studies point to a "metal-ligand bifunctional" pathway. diva-portal.org

This mechanism, proposed for Noyori-type ruthenium catalysts bearing amino alcohol ligands, operates through an "outer-sphere" pathway. diva-portal.org The key steps are:

Catalyst Activation: A precatalyst is activated by a base, generating a coordinatively unsaturated metal species. This species then reacts with a hydrogen donor (e.g., 2-propanol or formic acid) to form the active metal-hydride catalyst. diva-portal.org

Concerted Hydrogen Transfer: The enantioselective step involves the simultaneous transfer of a hydride from the metal and a proton from the nitrogen of the amino alcohol ligand to the ketone substrate. diva-portal.org This transfer is believed to proceed through a six-membered cyclic transition state. diva-portal.org The rigid, well-defined chiral environment created by the this compound ligand dictates the facial selectivity of the hydride attack on the ketone, thereby controlling the stereochemistry of the resulting alcohol product.

Studies on related systems have shown that the secondary amine of the diamine ligand is critical for both the efficient activation of hydrogen and for controlling the selectivity of the hydrogenation, a principle that extends to aminocyclohexanol-based catalysts. d-nb.info The reduction of N-sulfinyl imines can be controlled by the stereochemistry of the N-sulfinyl group, which directs the reduction to give either syn- or anti-1,3-amino alcohols depending on the reducing agent used. acs.org

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Understanding Reaction Mechanisms and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in mapping the energy landscapes of chemical reactions involving (1S,3S)-3-Aminocyclohexanol and its derivatives. These calculations can model the transition states and intermediates to elucidate reaction pathways and predict stereoselectivity. researchgate.net

For instance, in the synthesis of 1,3-amino alcohols, DFT calculations have been employed to understand the factors controlling stereoselectivity in key reaction steps. researchgate.net By modeling the transition states, researchers can identify the steric and electronic factors that favor the formation of one diastereomer over another. In the context of reductions of cyclohexanone (B45756) derivatives, computational studies have been used to predict regioselectivity. Furthermore, DFT has been instrumental in studying the mechanism of cis-trans epimerization in related N-(4-hydroxycyclohexyl)-acetamide systems, providing a rationale for the observed product ratios by analyzing the stability of intermediates and transition states. academie-sciences.fr

The choice of functional and basis set is critical for obtaining accurate results. The M06-2X functional, for example, has shown good performance for geometry optimization of similar molecules, providing results that correlate well with experimental data. Similarly, the double hybrid B2PLYP-D3 functional, when used in single-point energy calculations on geometries optimized with ωB97X-D, has been identified as providing accurate transition state energies for hydride reductions of cyclohexanones. researchgate.net These computational approaches allow for a systematic investigation of how factors like solvent and temperature influence reaction outcomes. academie-sciences.fr

Table 1: Application of Quantum Chemical Calculations in Reaction Analysis

| Application | Computational Method | Key Findings |

|---|---|---|

| Stereoselectivity in 1,3-amino alcohol synthesis | DFT | Elucidation of factors controlling stereoselectivity in the final irreversible Tishchenko reduction step. researchgate.net |

| Regioselectivity in trifluoromethylation | DFT | Prediction of regioselectivity in trifluoromethylated systems by modeling transition states. |

| Cis-trans epimerization mechanism | DFT (B3LYP/6-31G*) | Proposed a new reaction pathway and determined that solvent polarity facilitates the formation of intermediates and products. academie-sciences.fr |

| Hydride reduction of cyclohexanones | DFT (B2PLYP-D3//ωB97X-D) | Provided accurate transition state energies and elucidated the role of torsional strain and dispersion interactions on stereoselectivity. researchgate.net |

Molecular Modeling for Conformation and Intermolecular Interactions

The conformational landscape of this compound is complex due to the flexibility of the cyclohexane (B81311) ring and the presence of two functional groups capable of forming intramolecular hydrogen bonds. Molecular modeling techniques are essential for exploring these conformational possibilities and understanding the dominant intermolecular interactions.

Conformational analysis through systematic exploration of potential energy surfaces can reveal multiple stable conformers. For cyclohexanol (B46403) derivatives, the chair conformation is generally the most stable. scielo.br However, the relative orientation of the amino and hydroxyl groups can be significantly influenced by intramolecular hydrogen bonding (O-H···N). scielo.brusp.br In nonpolar solvents, this interaction can stabilize the diaxial conformation, where both substituents are in axial positions, a conformation that would typically be destabilized by 1,3-diaxial steric interactions. scielo.br

Computational methods like Quantum Theory Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. usp.br For example, NBO analysis can reveal charge transfer interactions that contribute to the stability of a particular conformer. usp.br In the case of protonated 2-aminocyclohexanol (B3021766) derivatives, intramolecular hydrogen bonding is so strong that it can even lead to an inversion of the cyclohexane ring to place the substituents in axial positions. mdpi.com

Table 2: Conformational Analysis and Intermolecular Interactions of Aminocyclohexanol Derivatives

| System | Focus of Study | Key Findings |

|---|---|---|

| cis-3-N,N-diethylaminocyclohexanol | Conformational equilibrium | The diaxial conformer is stabilized by an O-H···N intramolecular hydrogen bond in nonpolar solvents. scielo.br |

| 1,3-Aminopropanols | Conformational preference | Intramolecular hydrogen bonds stabilize certain conformers in the gas phase and nonpolar solvents. usp.br |

| cis-3-Aminocyclohexanol derivatives | Intramolecular interactions | C-H···O bonds were identified as critical for conformational stability. |

| Protonated 2-aminocyclohexanol derivatives | Conformational inversion | Strong intramolecular hydrogen bonding can force the cyclohexane ring into a conformation with axial substituents. mdpi.com |

Benchmarking Computational Methods for Chiral Systems and Conformational Exploration

The accuracy of computational predictions for chiral systems like this compound is highly dependent on the chosen computational method. Therefore, benchmarking these methods against experimental data or higher-level computations is crucial for ensuring their reliability. uni-goettingen.dersc.org

For chiral molecules, the prediction of chiroptical properties, such as electronic circular dichroism (ECD) spectra, is a key area where computational methods are benchmarked. researchgate.net The choice of the Kohn-Sham potential in DFT calculations is a critical factor, with some functionals providing better agreement with experimental spectra than others. researchgate.net For example, while standard gradient-corrected functionals might reproduce the shape of the spectrum, they often underestimate excitation energies. researchgate.net

Conformational exploration itself presents a computational challenge. Programs like CREST are utilized for systematic conformational searches. uni-goettingen.de An extensive benchmark study on the hydride reduction of 2-substituted cyclohexanones compared various DFT functionals to CCSD(T)/cc-pVTZ energies to identify the most accurate methods for predicting transition state energies. researchgate.net This study highlighted that a combination of methods, such as using one functional for geometry optimization and another for single-point energy calculations, can yield more accurate results. researchgate.net Such benchmarking efforts are essential for developing reliable computational protocols for studying complex chiral molecules and their reactions. rsc.orgmpg.de

Table 3: Benchmarking of Computational Methods

| Area of Benchmarking | Methods Compared | Key Outcome |

|---|---|---|

| Thermochemistry and kinetics of hydride reductions | Various DFT functionals vs. CCSD(T) | B2PLYP-D3//ωB97X-D provides the most accurate transition state energies. researchgate.net |

| Chiroptical properties | Different Kohn-Sham potentials | Standard gradient-corrected functionals often yield correct spectral shapes but underestimate excitation energies. researchgate.net |

| Conformational energies of diols | PBE, PBE0, MP2 vs. CCSD(T)-F12a | Methods generally agree well, with PBE and PBE0 giving slightly higher relative energies and MP2/6-311++G(d,p) giving lower energies compared to the reference. uni-goettingen.de |

Future Perspectives and Emerging Research Directions

Advancements in Green Chemistry Approaches for Stereoselective Synthesis

The synthesis of enantiomerically pure chiral amines is a significant area of research, with a strong emphasis on developing sustainable and environmentally friendly methods. nih.gov Traditional chemical routes often involve harsh conditions, significant waste production, and the use of unsustainable transition metal catalysts. hims-biocat.eu Green chemistry principles are being applied to overcome these limitations by focusing on atom economy, the use of biocompatible solvents, and the development of catalyst-free reaction conditions. semanticscholar.org

One promising green strategy is the use of asymmetric hydrogenation, which offers excellent atom economy by generating minimal waste. nih.gov Another approach involves conducting reactions in aqueous media, such as phosphate (B84403) buffer systems, which eliminates the need for volatile and often toxic organic solvents. semanticscholar.org Research has demonstrated the feasibility of aminating allenic ketones in a phosphate buffer system at room temperature without a catalyst, showcasing a highly efficient and green method for C-N bond formation. semanticscholar.org Furthermore, biocatalytic methods, which utilize enzymes, are gaining traction for their high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, presenting a sustainable alternative to conventional chemical synthesis. nih.gov

| Strategy | Key Features | Advantages | Reference Example |

|---|---|---|---|

| Asymmetric Hydrogenation | Transition metal-catalyzed addition of hydrogen across a C=N or C=C bond. | High atom economy, minimal byproducts, high enantioselectivity. nih.gov | Rhodium-catalyzed asymmetric hydrogenation for enantioselective synthesis. nih.gov |

| Biocatalysis | Use of enzymes (e.g., transaminases, oxidases) to catalyze reactions. | High selectivity, mild aqueous conditions, sustainable. nih.gov | Engineered ω-transaminases for chiral amine synthesis. nih.gov |

| Aqueous Phase Synthesis | Reactions performed in water or buffer systems. | Eliminates organic solvents, biocompatible, often catalyst-free. semanticscholar.org | Catalyst-free amination of allenic ketones in a phosphate buffer. semanticscholar.org |

Integration of Biocatalysis and Chemo-Catalysis for Enhanced Efficiency and Sustainability

The strategic combination of biocatalysis and chemical catalysis in one-pot cascade reactions represents a powerful approach to synthesizing complex molecules like chiral amino alcohols. researchgate.net These chemoenzymatic strategies leverage the complementary strengths of both catalytic worlds: the unparalleled selectivity of enzymes and the broad reactivity of chemical catalysts. This integration allows for the construction of artificial metabolic pathways that can convert simple starting materials into valuable, highly functionalized products through multiple sequential steps without the need for isolating intermediates. researchgate.net

| Step | Reaction | Catalyst Type | Catalyst Example | Product |

|---|---|---|---|---|

| 1 | Monoreduction of 1,4-cyclohexanedione (B43130) | Biocatalyst | Ketoreductase (KRED) | 4-Hydroxycyclohexanone |

| 2 | Stereoselective Transamination | Biocatalyst | Amine Transaminase (ATA) | cis- or trans-4-Aminocyclohexanol |